Zotarolimus Zotarolimus Zotarolimus is a macrolide and a lactam.
Brand Name: Vulcanchem
CAS No.: 221877-54-9
VCID: VC20740684
InChI: InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
SMILES: CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol

Zotarolimus

CAS No.: 221877-54-9

Cat. No.: VC20740684

Molecular Formula: C52H79N5O12

Molecular Weight: 966.2 g/mol

* For research use only. Not for human or veterinary use.

Zotarolimus - 221877-54-9

Specification

CAS No. 221877-54-9
Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Standard InChI InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Standard InChI Key CGTADGCBEXYWNE-JUKNQOCSSA-N
Isomeric SMILES C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Canonical SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Appearance White solid

Introduction

Compound Overview and Pharmacological Properties

Chemical Characteristics

Zotarolimus is derived from sirolimus (rapamycin) and functions as a potent immunosuppressive agent with antiproliferative properties. Its mechanism of tissue uptake and retention displays distinctive characteristics that make it particularly suitable for vascular applications. The drug exhibits high partitioning into arterial walls, with concentration patterns decreasing linearly with transmural depth, unlike other compounds such as paclitaxel that display multiple concentration peaks across arterial walls .

Diffusion and Binding Characteristics

Tissue Uptake and Retention Mechanisms

Arterial Distribution Patterns

When applied to vascular tissues, zotarolimus demonstrates unique distribution characteristics. Unlike other compounds used in drug-eluting stent systems, zotarolimus concentration is maximal within the intimal region and decreases linearly with increasing distance from the intraluminal side . Specifically, zotarolimus uptake is more than 13-fold higher at the intima compared to the uptake within the last transmurally grouped layer of the adventitia .

Temporal Dynamics of Drug Release

The release kinetics of zotarolimus from drug-eluting platforms follows first-order kinetics with a half-life of approximately 75 seconds. During a standard 30-second balloon inflation, only about 2% of the total drug on the coating and approximately 24% of the releasable drug is transferred to the tissue . After initial rapid release following balloon expansion, the drug reaches steady state within approximately 5 minutes .

Diffusion and Binding Dynamics

Drug transfer within short inflation times (30 seconds) creates a penetration front of zotarolimus up to approximately 130 μm into the arterial wall, with binding sites fully saturated up to a depth of approximately 70 μm . Within 5 minutes of application, the drug permeates throughout the arterial wall, and because only free drug can diffuse and be cleared from the artery, zotarolimus is predominantly bound to tissue proteins by this time .

Table 1: Zotarolimus Pharmacokinetic Parameters Compared to Paclitaxel

ParameterZotarolimusPaclitaxelSignificance
Apparent Net Diffusivity (μm²/s)17.1±5.154.1±34.3Zotarolimus diffuses more slowly
Intima/Adventitia Concentration Ratio>13-fold≈3-foldZotarolimus has steeper gradient
Arterial Distribution PatternLinear decreaseMultiple peaksDifferent tissue interactions
True Diffusivity for Unbound Drug (μm²/s)204.1Not providedImportant for modeling drug behavior

Clinical Applications in Coronary Interventions

Drug-Eluting Stent Systems

Zotarolimus has been incorporated into several drug-eluting stent platforms, with the Resolute zotarolimus-eluting stent (R-ZES) being one of the most extensively studied . These stent systems utilize zotarolimus's antiproliferative properties to inhibit neointimal hyperplasia following stent implantation, thereby reducing the risk of restenosis and the need for repeat revascularization procedures .

Comparison with Other Drug-Eluting Stent Systems

The efficacy and safety of zotarolimus-eluting stents have been compared with other newer-generation drug-eluting stents, particularly those releasing everolimus . The RESOLUTE all-comers trial, a prospective, multicenter, randomized, 2-arm, open-label, noninferiority trial, directly compared these two types of drug-eluting stents and demonstrated that zotarolimus-eluting stents were noninferior to everolimus-eluting stents at 12 months for the primary endpoint of target lesion failure .

Long-term Clinical Outcomes

Composite Clinical Endpoints

The RESOLUTE all-comers trial assessed several composite endpoints at the 5-year mark. There were no statistically significant differences in:

  • Patient-oriented composite endpoint (combination of all-cause mortality, myocardial infarction, and any revascularizations): 35.3% for zotarolimus-eluting stents versus 32.0% for everolimus-eluting stents (P=0.11)

  • Device-oriented composite endpoint (combination of cardiac death, target vessel myocardial infarction, and clinically indicated target lesion revascularization): 17.0% for zotarolimus-eluting stents versus 16.2% for everolimus-eluting stents (P=0.61)

  • Major adverse cardiac events (combination of all-cause death, all myocardial infarction, emergent coronary bypass surgery, or clinically indicated target lesion revascularization): 21.9% for zotarolimus-eluting stents versus 21.6% for everolimus-eluting stents (P=0.88)

  • Definite/probable stent thrombosis: 2.8% for zotarolimus-eluting stents versus 1.8% for everolimus-eluting stents (P=0.12)

RESOLUTE US Trial Outcomes

The RESOLUTE US trial, a prospective observational study conducted at 116 U.S. sites, provided additional evidence of the long-term safety and efficacy of the Resolute zotarolimus-eluting stent . This study enrolled 1,402 patients with 1,573 de novo coronary lesions, of whom 34% had diabetes mellitus and 75% had ACC type B2/C lesions .

The 5-year clinical outcomes from this trial included:

  • Target lesion failure rate: 12.3%

  • Target lesion revascularization rate: 6.5%

  • Target vessel myocardial infarction rate: 3.2%

  • Cardiac death rate: 4.1%

  • Definite or probable stent thrombosis: 0.5% at 5 years

Table 2: Five-Year Clinical Outcomes from Major Zotarolimus-Eluting Stent Trials

Clinical EndpointRESOLUTE All-Comers (ZES arm)RESOLUTE USComparison with Other DES
Target Lesion Failure17.0%12.3%Noninferior to EES (16.2%)
Target Lesion RevascularizationNot specified directly6.5%Comparable to other newer-generation DES
Target Vessel MINot specified directly3.2%Comparable to other newer-generation DES
Cardiac DeathNot specified directly4.1%Similar across platforms
Stent Thrombosis (definite/probable)2.8%0.5%Low rates comparable to other DES

Special Patient Populations

In the RESOLUTE US trial, target lesion failure rates at 5 years were higher in specific patient subgroups:

  • Patients with diabetes mellitus: 16.9%

  • Patients with at least one small (≤2.5 mm) vessel treated: 14.7%

Multivariable analysis identified several factors independently associated with 5-year target lesion failure:

  • Diabetes mellitus (odds ratio 1.89, p<0.001)

  • Prior coronary artery bypass grafting (odds ratio 2.28, p<0.001)

  • Prior myocardial infarction (odds ratio 1.85, p=0.002)

  • Smaller reference vessel diameter (odds ratio 1.75, p=0.004)

Comparative Studies with Newer Drug-Eluting Stent Systems

Comparison with Ridaforolimus-Eluting Stents

Recent studies have compared zotarolimus-eluting stents with newer drug-eluting stent platforms. The BIONICS (BioNIR Ridaforolimus-Eluting Coronary Stent System in Coronary Stenosis) and NIREUS (BioNIR Ridaforolimus Eluting Coronary Stent System European Angiography Study) randomized clinical trials pooled data from 2,221 patients (1,062 with zotarolimus-eluting stents and 1,159 with ridaforolimus-eluting stents) to evaluate 5-year clinical outcomes .

The results showed similar 5-year outcomes between the two stent types for:

  • Target lesion failure: 11.3% for zotarolimus-eluting stents versus 12.2% for ridaforolimus-eluting stents (P=0.52)

  • Target lesion revascularization: 6.8% for zotarolimus-eluting stents versus 7.6% for ridaforolimus-eluting stents (P=0.42)

  • Target vessel-related myocardial infarction: 4.9% for zotarolimus-eluting stents versus 4.8% for ridaforolimus-eluting stents (P=0.95)

  • Stent thrombosis: 0.9% for both stent types (P=0.87)

While target vessel revascularization and cardiac death rates were initially reported as higher in the ridaforolimus-eluting stent group, after correction for baseline characteristics, there was no significant difference in cardiac death between groups .

Mechanisms of Efficacy in Vascular Applications

Role of Diffusion and Binding in Drug Retention

Binding to tissue proteins represents a critical mechanism for protecting zotarolimus from being cleared from the arterial wall. Studies indicate that binding occurs immediately after drug exposure to tissue, with zotarolimus predominantly bound within 5 minutes of balloon expansion . The ratio of bound to unbound zotarolimus increases over time and reaches a steady-state value within 4 hours, suggesting that binding determines long-term tissue concentration and retention .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator